(4R)-1-Methyl-4-propyl-L-proline methyl ester-d3
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Overview
Description
(4R)-1-Methyl-4-propyl-L-proline methyl ester-d3 is a deuterated derivative of a proline ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-1-Methyl-4-propyl-L-proline methyl ester-d3 typically involves the esterification of (4R)-1-Methyl-4-propyl-L-proline with deuterated methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4R)-1-Methyl-4-propyl-L-proline methyl ester-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4R)-1-Methyl-4-propyl-L-proline methyl ester-d3 has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4R)-1-Methyl-4-propyl-L-proline methyl ester-d3 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4R)-1-Methyl-4-propyl-L-proline
- (4R)-1-Methyl-4-propyl-D-proline methyl ester
- (4R)-1-Methyl-4-propyl-L-proline ethyl ester
Uniqueness
(4R)-1-Methyl-4-propyl-L-proline methyl ester-d3 is unique due to the presence of deuterium atoms, which can influence its chemical and physical properties. This isotopic substitution can lead to differences in reaction kinetics, stability, and biological activity compared to its non-deuterated counterparts.
Properties
CAS No. |
1356837-90-5 |
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Molecular Formula |
C10H19NO2 |
Molecular Weight |
188.28 g/mol |
IUPAC Name |
methyl (2S,4R)-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C10H19NO2/c1-4-5-8-6-9(10(12)13-3)11(2)7-8/h8-9H,4-7H2,1-3H3/t8-,9+/m1/s1/i2D3 |
InChI Key |
BWWDKXMHDNDMEB-UYYNBGJSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C[C@@H](C[C@H]1C(=O)OC)CCC |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)OC |
Origin of Product |
United States |
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